Diethyl 4,4'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate
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Overview
Description
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is a complex organic compound with the molecular formula C50H72O10 and a molecular weight of 833.10 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities
Preparation Methods
The synthesis of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate involves multiple steps. One of the key intermediates is 3,6,10,11-tetrakis(pentyloxy)triphenylene, which can be prepared by reacting 2,3-dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene with appropriate reagents . The final compound is obtained by esterification reactions involving diethyl butanoate and the intermediate . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of organic electronics, where its unique structure contributes to desirable electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may have potential in drug development and biochemical research.
Industry: It can be used in the production of specialized coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is primarily related to its ability to self-assemble into ordered structures. This self-assembly is driven by π-π interactions between the triphenylene cores and van der Waals interactions between the pentyloxy chains . These interactions facilitate the formation of columnar superlattices, which are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar compounds to Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate include:
3,6,10,11-Tetrakis(pentyloxy)-2,7-triphenylenediol: This compound shares the triphenylene core and pentyloxy substitutions but lacks the ester functionalities.
2,3-Dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene: Another related compound, differing in the presence of methoxy groups instead of ester groups.
The uniqueness of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate lies in its combination of ester functionalities and pentyloxy-substituted triphenylene core, which imparts specific electronic and self-assembly properties .
Properties
CAS No. |
1155814-14-4 |
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Molecular Formula |
C50H72O10 |
Molecular Weight |
833.1 g/mol |
IUPAC Name |
ethyl 4-[7-(4-ethoxy-4-oxobutoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxybutanoate |
InChI |
InChI=1S/C50H72O10/c1-7-13-17-25-55-43-31-37-38(32-44(43)56-26-18-14-8-2)42-36-48(60-30-22-24-50(52)54-12-6)46(58-28-20-16-10-4)34-40(42)39-33-45(57-27-19-15-9-3)47(35-41(37)39)59-29-21-23-49(51)53-11-5/h31-36H,7-30H2,1-6H3 |
InChI Key |
HJYGFXKAYJDLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCC(=O)OCC)OCCCCC |
Origin of Product |
United States |
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